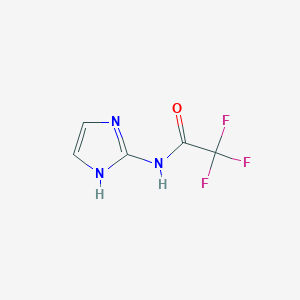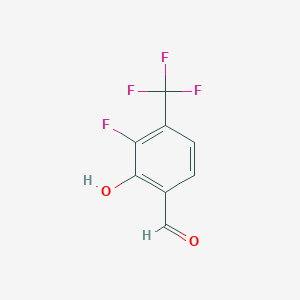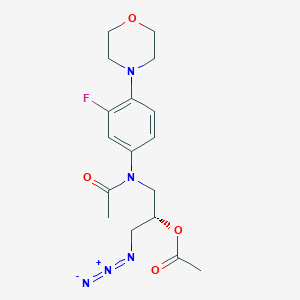![molecular formula C10H12O B13427127 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one is a chemical compound with the molecular formula C10H12O and a molecular weight of 148.2 g/mol It is a bicyclic ketone with a propynyl group attached to the bicyclo[410]heptane ring system
Méthodes De Préparation
The synthesis of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with a propynylating agent under specific reaction conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Mécanisme D'action
The mechanism of action of 5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The propynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bicyclic structure provides rigidity and specificity in binding to these targets, which can influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptan-2-one:
Bicyclo[4.1.0]heptan-2-one, 3,7,7-trimethyl-: This compound has a similar bicyclic core but with different substituents, leading to different chemical and biological properties
The uniqueness of 5-(Prop-2-yn-1-yl)bicyclo[41
Propriétés
Formule moléculaire |
C10H12O |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
5-prop-2-ynylbicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H12O/c1-2-3-7-4-5-10(11)9-6-8(7)9/h1,7-9H,3-6H2 |
Clé InChI |
ZDXVGMHWRJLHPG-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1CCC(=O)C2C1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



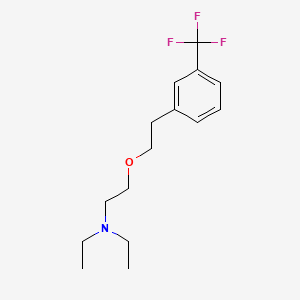
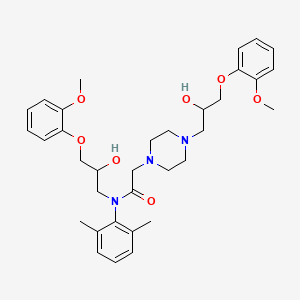
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
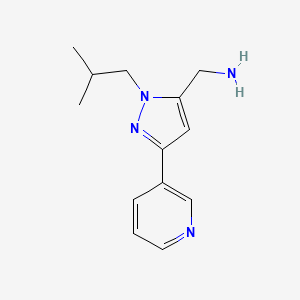
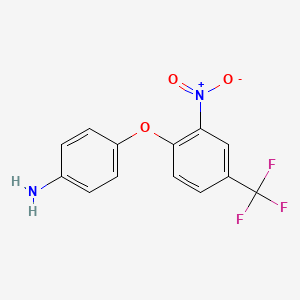
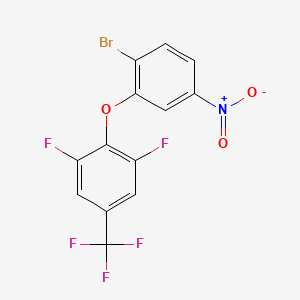
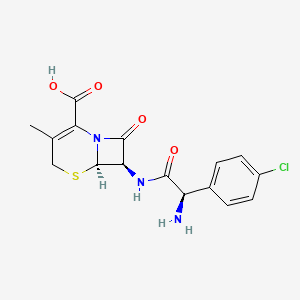

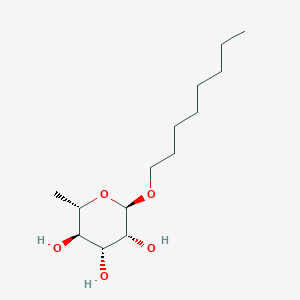
![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)
